molecular formula C6H6ClN3OS B2802991 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 902243-56-5

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2802991
CAS No.: 902243-56-5
M. Wt: 203.64
InChI Key: BSHRLGFWSDXIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C6H6ClN3OS. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 5-position, a methylsulfanyl group at the 2-position, and a carboxamide group at the 4-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves the chlorination of 2-(methylsulfanyl)pyrimidine-4-carboxamide. One common method includes the reaction of 2-(methylsulfanyl)pyrimidine-4-carboxamide with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds with the substitution of the hydrogen atom at the 5-position by a chlorine atom, yielding the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, NaH) or a catalyst (e.g., palladium) under mild to moderate temperatures.

    Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA) under acidic or neutral conditions.

    Reduction: Reducing agents (e.g., LiAlH4, BH3) under anhydrous conditions.

Major Products Formed

Scientific Research Applications

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylsulfanyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues. These interactions can alter biochemical pathways and cellular processes, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom enhances its potential for substitution reactions, while the methylsulfanyl group provides additional sites for oxidation and reduction. These features make it a versatile compound for various scientific applications .

Properties

IUPAC Name

5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3OS/c1-12-6-9-2-3(7)4(10-6)5(8)11/h2H,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHRLGFWSDXIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

15 g (67.2 mmol) of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl chloride are dissolved in 35 ml of dioxane and cooled to 5° C. 57.3 g (0.4 mol) of 7N ammonia in methanol (about 12% strength solution) are slowly added dropwise to the cooled solution. During the addition, the reaction temperature was kept below 15° C. After the dropwise addition had ended, the reaction mixture was allowed to warm to room temperature and stirred for about 15 hours. The mixture was then added to water and the precipitated 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide was isolated (7.7 g, yield 53% at a purity of 95%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
57.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.